2,6-Dimethyl-4-ethoxyphenethyl alcohol
Description
2,6-Dimethyl-4-ethoxyphenethyl alcohol (C₁₂H₁₈O₂) is a substituted phenethyl alcohol featuring two methyl groups at the 2- and 6-positions of the aromatic ring and an ethoxy group at the 4-position. The phenethyl alcohol backbone (a benzene ring linked to a two-carbon chain terminating in a hydroxyl group) distinguishes it from benzyl alcohols (which have a single carbon between the ring and hydroxyl group).
Properties
IUPAC Name |
2-(4-ethoxy-2,6-dimethylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-14-11-7-9(2)12(5-6-13)10(3)8-11/h7-8,13H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKFSKWTUNICFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-ethoxyphenethyl alcohol can be achieved through several methods:
Hydrolysis of Halides: Alkyl halides can be hydrolyzed in the presence of an aqueous solution of an alkali hydroxide to produce alcohols.
Grignard Reaction: The Grignard reagent, formed by reacting 2,6-dimethyl-4-ethoxyphenyl magnesium bromide with ethylene oxide, can be hydrolyzed to produce the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-ethoxyphenethyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
2,6-Dimethyl-4-ethoxyphenethyl alcohol has several applications in scientific research:
Biology: This compound can be used in the study of biochemical pathways and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-ethoxyphenethyl alcohol involves its interaction with molecular targets and pathways within biological systems. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The specific pathways and molecular targets depend on the context of its application and the biological system under study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural similarities with 2,6-dimethyl-4-ethoxyphenethyl alcohol, differing in substituent types, positions, or backbone configurations. Key comparisons are summarized in Table 1.
2,6-Difluoro-4-hydroxybenzyl Alcohol (CAS 438049-36-6)
- Structure : Benzyl alcohol backbone with 2,6-difluoro and 4-hydroxy substituents.
- Properties : Molecular weight 160.12 g/mol; higher polarity due to fluorine’s electron-withdrawing effects and the hydroxyl group. Used in pharmacological studies and as a fluorescent probe .
- Contrast : Fluorine substituents increase electronegativity and reduce lipophilicity (logP ~1.5) compared to methyl/ethoxy groups in the target compound .
2,6-Dimethyl-4-ethoxybenzyl Alcohol
- Structure : Benzyl alcohol backbone with 2,6-dimethyl and 4-ethoxy groups.
- Properties : Similar substituents to the target compound but lacks the phenethyl chain. The ethoxy group enhances solubility in organic solvents, while methyl groups increase steric hindrance .
α,α-Dimethylphenethyl Alcohol (ECHA: 100.001.133)
- Structure : Phenethyl alcohol backbone with methyl groups on the ethyl chain (α-positions).
- Properties : Higher molecular weight (150.22 g/mol) and branched chain structure. Used in flavor/fragrance industries due to its stability .
- Contrast : Methyl groups on the ethyl chain alter stereochemistry and may reduce metabolic degradation compared to aromatic methyl groups in the target compound .
2-(2-Bromo-4,5-dimethoxyphenyl)ethyl Alcohol (CAS 289507-36-4)
- Structure : Phenethyl alcohol with bromo and dimethoxy substituents.
- Properties: Molecular weight 261.11 g/mol; bromine increases density and reactivity (e.g., participation in nucleophilic substitutions). Potential applications in antiviral research .
- Contrast : Bromine and methoxy groups introduce distinct electronic effects (bromo is electron-withdrawing, methoxy is electron-donating), contrasting with the electron-donating methyl/ethoxy groups in the target compound .
Comparative Data Table
Table 1 : Structural and Functional Comparison of this compound with Analogs
Biological Activity
2,6-Dimethyl-4-ethoxyphenethyl alcohol is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C13H18O2
IUPAC Name: 2-(2,6-dimethyl-4-ethoxyphenyl)ethanol
Molecular Weight: 206.28 g/mol
The compound features a phenethyl alcohol moiety with two methyl groups at the 2 and 6 positions and an ethoxy group at the 4 position on the aromatic ring. This configuration influences its solubility and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Receptor Binding: The ethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with cell receptors.
- Biochemical Pathways: These interactions can influence signaling pathways, leading to various biological effects such as antimicrobial and anti-inflammatory responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various pathogens, making it a candidate for developing new therapeutic agents .
- Anti-inflammatory Effects: Preliminary research suggests that it may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases .
- Antioxidant Properties: The compound has been investigated for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related conditions .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antioxidant | Scavenges free radicals |
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial properties of this compound, it was found to be effective against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, indicating significant potential for use in pharmaceutical formulations aimed at treating infections .
Case Study: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory effects revealed that the compound reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2,6-Dimethylphenol | Lacks ethoxy group | Limited antimicrobial action |
| Ethyl Vanillin | Contains an ethyl group but different structure | Antioxidant properties |
| Phenethyl Alcohol | Lacks methyl substitutions | Moderate antimicrobial action |
The presence of both methyl and ethoxy groups in this compound enhances its biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
